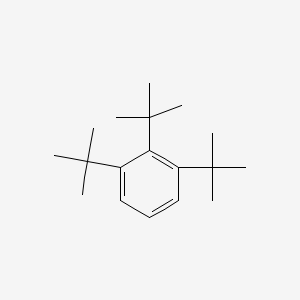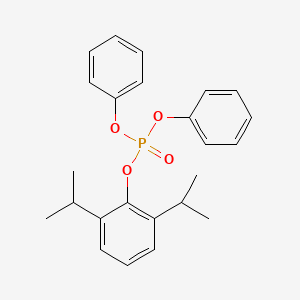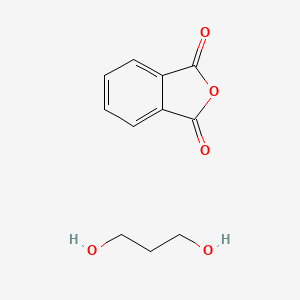
2-Benzofuran-1,3-dione;propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuran-1,3-dione;propane-1,3-diol is a compound that combines the structural features of benzofuran and propane-1,3-diol Benzofuran is a heterocyclic organic compound that consists of a fused benzene and furan ring, while propane-1,3-diol is a three-carbon diol with hydroxyl groups on the first and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione typically involves the reaction of furan and maleic anhydride through a Diels-Alder cycloaddition followed by dehydration. The Diels-Alder reaction between furan and maleic anhydride is carried out at room temperature under solvent-free conditions, yielding oxanorbornene dicarboxylic anhydride. The dehydration of this intermediate is then performed using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid, resulting in the formation of 2-Benzofuran-1,3-dione .
Industrial Production Methods
Industrial production of 2-Benzofuran-1,3-dione can be achieved through similar synthetic routes, with optimizations for large-scale production. The use of biomass-derived furan and maleic anhydride offers a renewable approach to producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring or the propane-1,3-diol moiety.
Wissenschaftliche Forschungsanwendungen
2-Benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzofuran-1,3-dione and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Anhydride: Similar in structure but lacks the propane-1,3-diol moiety.
Maleic Anhydride: Another related compound used in the synthesis of 2-Benzofuran-1,3-dione.
Benzofuran Derivatives: Various benzofuran derivatives with different functional groups.
Eigenschaften
CAS-Nummer |
68155-85-1 |
|---|---|
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;propane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-2-1-3-5/h1-4H;4-5H,1-3H2 |
InChI-Schlüssel |
HNOVEUKWUAUBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(CO)CO |
Verwandte CAS-Nummern |
68155-85-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



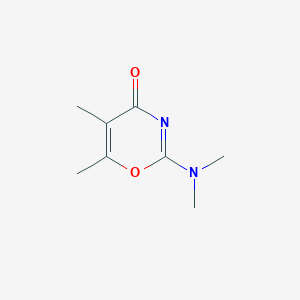
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
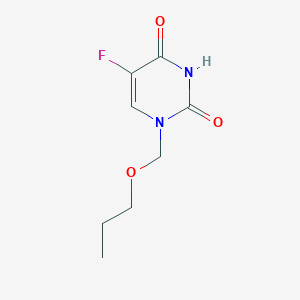

![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
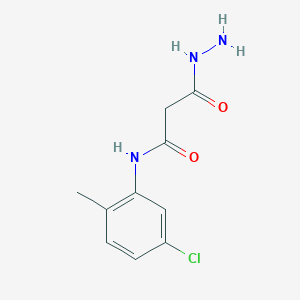


![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

